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Compound of Interest

Compound Name: (-)-GSK598809 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 hydrochloride is a potent and selective antagonist of the dopamine D3
receptor (DRD3).[1] The dopamine D3 receptor, a G protein-coupled receptor, is primarily
expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion,
and reward pathways. Its role in these processes has made it a significant target for the
development of therapeutics for substance use disorders, schizophrenia, and other
neuropsychiatric conditions.[2][3] This technical guide provides a comprehensive overview of
the synthesis and chemical properties of (-)-GSK598809 hydrochloride, intended to support
researchers and professionals in the field of drug development.

Chemical Properties

(-)-GSK598809 is the (1S,5R)-enantiomer of GSK598809. The hydrochloride salt form is often
utilized in research due to its potential for improved water solubility and stability compared to
the free base.[4]

Table 1: Chemical and Physical Properties of (-)-GSK598809 Hydrochloride
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Property Value Reference

5-(5-((3-((1S,5R)-1-(2-fluoro-4-
(trifluoromethyl)phenyl)-3-
azabicyclo[3.1.0]hexan-3-

IUPAC Name _ [1]
yl)propyl)thio)-4-methyl-4H-
1,2,4-triazol-3-yl)-4-

methyloxazole hydrochloride

CAS Number 863766-31-8 [1]
Molecular Formula C22H24CIFAN50S [1]
Molecular Weight 517.97 g/mol [1]
Exact Mass 517.1326 [1]

To be determined (likely a
Appearance .

solid)
Melting Point Not publicly available

Not publicly available for the

hydrochloride salt. The tartrate

salt was formulated in 0.5%
Solubility wiv

hydroxypropylmethylcellulose
and 0.1% v/v Tween 80 in

buffered sterile water.[4]

Table 2: Pharmacological Properties of (-)-GSK598809
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Parameter Value Species Assay Reference
) Radioligand
Ki (D3 Receptor) 6.2 nM o [5]
binding
_ Radioligand
Ki (D2 Receptor) 740 nM o [5]
binding
Selectivity
~120-fold [5]
(D2/D3)
Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of (-)-GSK598809
hydrochloride is not readily available in peer-reviewed literature, the synthesis of related 3-
azabicyclo[3.1.0]hexane derivatives and triazole compounds is described in the patent
literature, with patent WO2008040823A1 being a key reference for compounds of this class.
The general synthetic strategy likely involves the preparation of the key intermediates: the
chiral (1S,5R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane core and the 3-
((4-methyl-5-(4-methyloxazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)propan-1-amine side chain,
followed by their coupling. The final step would involve the formation of the hydrochloride salt.

A plausible, generalized synthetic route would be:

o Synthesis of the Azabicyclo[3.1.0]hexane Core: Asymmetric synthesis of the chiral bicyclic
amine is a critical step, likely involving methods to establish the desired stereochemistry at
the bridgehead carbons.

¢ Synthesis of the Triazole-Thio-Propylamine Side Chain: This would involve the construction
of the substituted 1,2,4-triazole ring, followed by the introduction of the propyl-thio linker.

o Coupling Reaction: The azabicyclo[3.1.0]hexane core would be coupled with the triazole-
containing side chain, likely through a nucleophilic substitution or reductive amination
reaction.

» Hydrochloride Salt Formation: The final free base would be treated with hydrochloric acid in
a suitable solvent to precipitate the hydrochloride salt.
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Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of (-)-GSK598809
hydrochloride are not publicly available. However, a general protocol for the formulation of the
related tartrate salt for in vivo studies has been described.

Protocol for Formulation of GSK598809 Tartrate Salt:

GSK598809 tartrate salt was formulated in a vehicle consisting of 0.5% wi/v
hydroxypropylmethylcellulose and 0.1% v/v Tween 80, buffered to pH 5 with 25 mM citrate in
sterile water for injection.[4]

Signaling Pathway and Experimental Workflow

Dopamine D3 Receptor Signaling Pathway

(-)-GSK598809 acts as an antagonist at the dopamine D3 receptor. The D3 receptor is a
member of the D2-like family of G protein-coupled receptors (GPCRs). Upon binding of the
endogenous ligand dopamine, the D3 receptor typically couples to Gi/o proteins, leading to the
inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (CAMP)
levels. By blocking this receptor, (-)-GSK598809 prevents the downstream signaling cascade
initiated by dopamine.
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Caption: Dopamine D3 Receptor Signaling Pathway and the Antagonistic Action of (-)-
GSK598809.

Preclinical Experimental Workflow for a Novel D3 Receptor Antagonist

The preclinical development of a novel D3 receptor antagonist like (-)-GSK598809 typically
follows a structured workflow to assess its pharmacological properties, efficacy, and safety
before advancing to clinical trials.
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Caption: Generalized Preclinical Experimental Workflow for a Dopamine D3 Receptor
Antagonist.

Conclusion

(-)-GSK598809 hydrochloride is a valuable research tool for investigating the role of the
dopamine D3 receptor in various physiological and pathological processes. While detailed
public information on its synthesis and complete physicochemical properties is limited, this
guide provides a consolidated overview of the available data. Further research and publication
of detailed experimental procedures would be beneficial to the scientific community to facilitate
further exploration of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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